molecular formula C9H10FNO B8621520 [1-(4-fluorophenyl)ethylidene](methoxy)amine

[1-(4-fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B8621520
M. Wt: 167.18 g/mol
InChI Key: SYOZHOFHKMIDHY-UHFFFAOYSA-N
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Description

4’-Fluoroacetophenone o-methyloxime is an organic compound that belongs to the class of oximes It is derived from 4’-fluoroacetophenone, where the carbonyl group is converted into an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoroacetophenone o-methyloxime typically involves the reaction of 4’-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods: While specific industrial production methods for 4’-Fluoroacetophenone o-methyloxime are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoroacetophenone o-methyloxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under appropriate conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4’-Fluoroacetophenone o-methyloxime has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoroacetophenone o-methyloxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorine atom can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its overall effects.

Comparison with Similar Compounds

    4’-Fluoroacetophenone: The parent compound, lacking the oxime group.

    4’-Chloroacetophenone o-methyloxime: Similar structure with a chlorine atom instead of fluorine.

    4’-Bromoacetophenone o-methyloxime: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 4’-Fluoroacetophenone o-methyloxime is unique due to the presence of both the fluorine atom and the oxime group. The fluorine atom enhances the compound’s stability and reactivity, while the oxime group provides additional functional versatility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-methoxyethanimine

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3

InChI Key

SYOZHOFHKMIDHY-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of 4′-fluoroacetophenone with methoxylamine hydrochloride as described in the preparation of compound 1-A gave the title oxime ether as a clear oil (92% yield). 1HNMR indicated a 87:13 mixture of E and Z isomers. 1HNMR 400 MHz (CDCl3) δ (ppm): (E-isomer) 2.21 (3H, s, CH3), 3.99 (3H, s, OCH3), 7.04 (2H, m, aromatics), 7.63 (2H, m, aromatics).
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92%

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